molecular formula C8H15NS B13963902 6-Azaspiro[3.4]octan-2-ylmethanethiol

6-Azaspiro[3.4]octan-2-ylmethanethiol

Katalognummer: B13963902
Molekulargewicht: 157.28 g/mol
InChI-Schlüssel: XEBDORDUFRYNLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[34]octan-2-ylmethanethiol is a heterocyclic compound that features a spirocyclic structure with a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .

Industrial Production Methods

Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .

Wissenschaftliche Forschungsanwendungen

6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Eigenschaften

Molekularformel

C8H15NS

Molekulargewicht

157.28 g/mol

IUPAC-Name

6-azaspiro[3.4]octan-2-ylmethanethiol

InChI

InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2

InChI-Schlüssel

XEBDORDUFRYNLT-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12CC(C2)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.